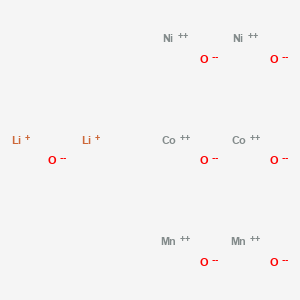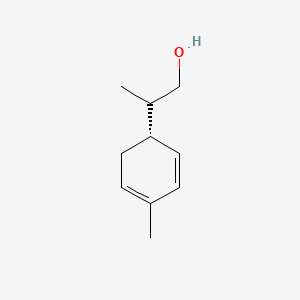
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol is a chiral organic compound with a unique structure that includes a cyclohexadiene ring and a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the selective oxidation of propylene to form propan-1-ol, which can then be further functionalized to introduce the cyclohexadiene ring . This process often employs silver- and gold-based catalysts supported on metal oxides, such as SrFeO3-δ, under specific temperature conditions (260-300°C) to achieve high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical looping approaches, where catalysts are used in a packed bed reactor to facilitate the oxidation of propylene . The catalysts are periodically re-oxidized with air to maintain their activity, ensuring a continuous production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different alcohols or hydrocarbons, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) solution, typically in a reflux setup.
Reduction: Various reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under controlled conditions.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: Different alcohols or hydrocarbons.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propan-1-ol: A primary alcohol with a simpler structure and different chemical properties.
Propan-2-ol: An isomer of propan-1-ol with a secondary alcohol group.
Cyclohexanol: A cyclic alcohol with a structure similar to the cyclohexadiene ring in 2-((S)-4-Methylcyclohexa-2,4-dien-1-yl)propan-1-ol.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a cyclohexadiene ring and a propanol side chain. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-[(1S)-4-methylcyclohexa-2,4-dien-1-yl]propan-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h3-5,9-11H,6-7H2,1-2H3/t9?,10-/m1/s1 |
Clave InChI |
DBERZDFDAKEFPP-QVDQXJPCSA-N |
SMILES isomérico |
CC1=CC[C@@H](C=C1)C(C)CO |
SMILES canónico |
CC1=CCC(C=C1)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)
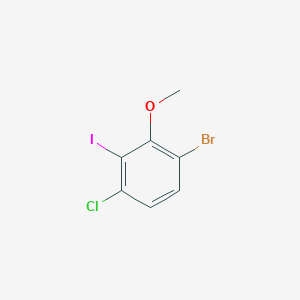
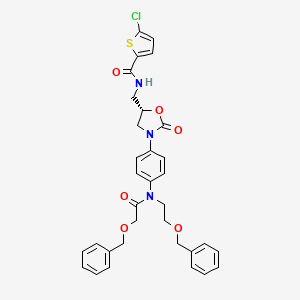
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
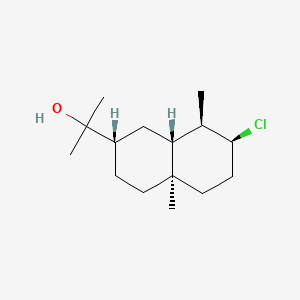
![2-[(E)-[3-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride](/img/structure/B13431589.png)
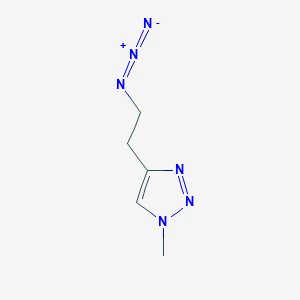
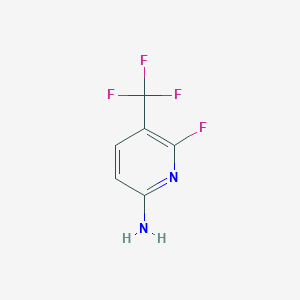
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
